molecular formula C20H15FN2O5S B385710 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine CAS No. 720673-05-2

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine

Cat. No. B385710
CAS RN: 720673-05-2
M. Wt: 414.4g/mol
InChI Key: WTCRACIGBWPZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine, also known as FFA or GSK-J4, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. FFA is a selective inhibitor of the Jumonji C domain-containing histone demethylases (JMJDs) that play a crucial role in epigenetic regulation.

Mechanism of Action

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine selectively inhibits the activity of JMJDs by binding to their active site and preventing the demethylation of histones. This results in the accumulation of methylated histones, leading to changes in gene expression and cellular behavior. This compound has been shown to have a preference for JMJD3 and UTX, which are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of inflammation, cell proliferation, and differentiation. This compound has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. This compound has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine is its selectivity for JMJDs, which allows for the specific targeting of epigenetic regulators. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for therapeutic applications. However, this compound has some limitations for lab experiments, including its high cost and limited availability.

Future Directions

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine has shown great promise as a therapeutic agent for various diseases, and there is still much to be explored in terms of its potential applications. Some future directions for research include the development of more potent and selective JMJD inhibitors, the investigation of this compound in combination with other therapies, and the exploration of this compound in other disease models. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine involves the reaction of 4-fluorobenzenesulfonyl chloride with furan-2-carboxylic acid in the presence of triethylamine to form 4-(furan-2-ylsulfonyl)benzene sulfonate. The resulting compound is then reacted with 4-methoxyaniline and oxalyl chloride to form this compound.

Scientific Research Applications

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of JMJDs, which are involved in the regulation of gene expression through histone demethylation. By inhibiting JMJDs, this compound can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular behavior.

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(4-methoxyphenyl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O5S/c1-26-15-8-6-14(7-9-15)22-19-20(23-18(28-19)17-3-2-12-27-17)29(24,25)16-10-4-13(21)5-11-16/h2-12,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCRACIGBWPZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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